
Leuprolide mesylate
描述
醋酸亮丙瑞林是一种合成九肽,是促性腺激素释放激素 (GnRH) 的类似物。它主要用于治疗激素依赖性癌症,如前列腺癌、乳腺癌,以及子宫内膜异位症和子宫肌瘤等疾病。 与内源性十肽 GnRH 不同,醋酸亮丙瑞林包含一个单一的 D-氨基酸 (D-亮氨酸) 残基,这显著增加了它的循环半衰期,从三到四分钟延长到大约三个小时 .
准备方法
合成路线和反应条件: 醋酸亮丙瑞林是通过固相肽合成 (SPPS) 合成的。该过程包括将受保护的氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链中。D-亮氨酸残基被加入以增强肽的稳定性和半衰期。最终产物从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化。
工业生产方法: 在工业生产中,醋酸亮丙瑞林使用大规模 SPPS 生产。肽在自动肽合成仪中合成,然后通过制备型 HPLC 进行纯化。然后将纯化的肽冻干以获得最终产品。 长效注射制剂,如 Lupron Depot® 和 ELIGARD®,是通过将醋酸亮丙瑞林包封到聚乳酸-乙醇酸共聚物 (PLGA) 微粒中,采用共沉淀法或乳化/溶剂蒸发法制备的 .
化学反应分析
反应类型: 醋酸亮丙瑞林主要发生水解和酶降解。它在生理条件下相对稳定,但在酸性或碱性环境中可能会发生水解。
常用试剂和条件:
水解: 酸性或碱性条件会导致肽键水解。
酶降解: 蛋白水解酶可以裂解肽键,导致醋酸亮丙瑞林降解。
主要生成物: 醋酸亮丙瑞林水解或酶降解形成的主要产物是较小的肽片段和单个氨基酸。
科学研究应用
Treatment of Advanced Prostate Cancer
Leuprolide mesylate is widely used for the palliative treatment of advanced prostate cancer. It functions as a luteinizing hormone-releasing hormone agonist, leading to an initial surge in testosterone followed by a significant decrease due to downregulation of GnRH receptors in the pituitary gland. This results in reduced secretion of luteinizing hormone and follicle-stimulating hormone, ultimately lowering testosterone levels.
Clinical Efficacy
Recent studies have demonstrated the efficacy of this compound formulations:
- A phase 3 trial for a 3-month depot formulation showed that 97.9% of patients achieved serum testosterone suppression to levels below 50 ng/dL by day 28, maintaining this suppression through day 168 .
- Another 6-month pre-mixed depot formulation study reported that 98.5% of subjects reached castrate testosterone levels within 28 days .
Safety Profile
Common adverse effects include hot flashes, hypertension, and injection site reactions. In clinical trials, treatment-emergent adverse events were predominantly mild to moderate .
Management of Precocious Puberty
This compound is also utilized to treat precocious puberty in children, effectively delaying sexual development. By reducing sex hormone levels, it helps manage symptoms associated with early maturation.
Clinical Findings
A study involving children undergoing treatment with this compound reported significant reductions in sex steroid levels, leading to improved clinical outcomes and psychosocial benefits for patients .
Formulations and Administration
This compound is available in several formulations, including:
Formulation | Dosage | Administration Frequency | Indications |
---|---|---|---|
Depot Injection | 25 mg (3-month) | Every 3 months | Advanced prostate cancer |
Depot Injection | 50 mg (6-month) | Every 6 months | Advanced prostate cancer |
Subcutaneous Injection | 42 mg (6-month) | Every 6 months | Advanced prostate cancer |
These formulations allow for less frequent dosing compared to daily treatments, enhancing patient compliance and convenience .
Case Studies and Research Insights
Numerous case studies have highlighted the effectiveness of this compound:
- A multicenter study indicated that patients receiving this compound experienced sustained testosterone suppression over extended periods, with most patients reporting manageable side effects .
- Quality of life assessments showed improvements among patients undergoing androgen deprivation therapy with this compound, emphasizing its role not only in disease management but also in enhancing overall well-being .
作用机制
醋酸亮丙瑞林作为促性腺激素释放激素受体 (GnRHR) 的强效激动剂发挥作用。与 GnRHR 结合后,它最初会刺激黄体生成激素 (LH) 和卵泡刺激素 (FSH) 的释放,导致性类固醇水平短暂升高。长期激活 GnRHR 会导致受体下调和促性腺激素分泌抑制,最终降低性类固醇水平。 这种机制是其在治疗前列腺癌和子宫内膜异位症等疾病中的治疗作用的基础 .
相似化合物的比较
醋酸亮丙瑞林通常与其他 GnRH 类似物,如曲普瑞林和戈舍瑞林进行比较。
类似化合物:
曲普瑞林: 另一种用于类似适应症的 GnRH 激动剂。它具有略微不同的氨基酸序列和药代动力学特征。
戈舍瑞林: 一种与醋酸亮丙瑞林具有类似作用机制的 GnRH 激动剂,但制剂和给药途径不同。
醋酸亮丙瑞林的独特性: 醋酸亮丙瑞林的独特性在于它具有更长的半衰期,并提供各种长效注射制剂。 它的预充式预混注射器格式简化了给药过程,并提高了患者依从性 .
醋酸亮丙瑞林仍然是治疗激素依赖性疾病的基石,目前正在进行的研究探索其在新的治疗领域的潜力。
生物活性
Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that plays a crucial role in the management of hormone-sensitive conditions, particularly advanced prostate cancer. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound functions as a gonadotropin-releasing hormone agonist . It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone levels. However, with continued administration, it results in downregulation of GnRH receptors, leading to decreased secretion of LH and FSH, ultimately suppressing testosterone production from the testes. This mechanism is vital for its therapeutic effects in prostate cancer, where androgens like testosterone promote tumor growth.
Pharmacokinetics
This compound is administered via subcutaneous injection, with pharmacokinetic studies indicating:
- Peak serum concentration (Cmax) : 94-100 ng/mL within 2-4 hours post-injection.
- Half-life : Approximately 3 hours, with continuous release observed over extended periods.
- Volume of distribution (Vss) : Approximately 26.5 L .
The drug achieves castrate testosterone levels (≤50 ng/dL) in the majority of patients by day 28 of treatment .
Clinical Efficacy
Recent studies have demonstrated the effectiveness of this compound in achieving testosterone suppression and reducing prostate-specific antigen (PSA) levels:
- In a phase 3 trial involving 137 patients with advanced prostate cancer, 98.5% achieved castrate levels by day 28, with a mean testosterone concentration of 17.6 ng/dL .
- The reduction in PSA levels was significant and sustained throughout the study duration .
Table 1: Clinical Efficacy Data
Study Type | Patient Population | Testosterone Suppression Rate | PSA Reduction | Adverse Events |
---|---|---|---|---|
Phase 3 | 137 patients | 98.5% by Day 28 | Significant | Hot flush (48.9%), Hypertension (14.6%) |
Open-label | Advanced Prostate Cancer | 97% maintained ≤50 ng/dL through Day 336 | Continuous reduction observed | Injection site reactions, fatigue |
Safety Profile
This compound is generally well-tolerated; however, it is associated with several adverse effects:
- Common Adverse Events : Hot flushes (48.9%), hypertension (14.6%), injection site reactions, upper respiratory infections, musculoskeletal pain, and fatigue .
- Serious Risks : Potential cardiovascular risks including myocardial infarction and stroke have been noted but are considered low relative to the benefits .
Case Studies
Several case studies highlight the effectiveness and safety of this compound in clinical practice:
- Case Study A : A patient with metastatic prostate cancer achieved significant reduction in both testosterone and PSA levels after initiating treatment with this compound. The patient reported manageable side effects primarily consisting of hot flushes.
- Case Study B : Another patient experienced transient tumor flare symptoms during the first weeks of therapy but ultimately benefited from sustained testosterone suppression and improved quality of life metrics.
常见问题
Basic Research Questions
Q. What is the molecular mechanism by which leuprolide mesylate suppresses testosterone in hormone-dependent cancers?
this compound acts as a gonadotropin-releasing hormone receptor (GnRHR) agonist. Upon sustained binding, it desensitizes pituitary GnRHRs, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. In males, this reduces testosterone to castration levels, inhibiting androgen receptor-positive tumor growth . Methodologically, researchers should validate receptor binding affinity via in vitro radioligand assays and monitor serum testosterone levels in preclinical models using ELISA or LC-MS/MS.
Q. What are the standard preclinical dosage regimens for this compound in prostate cancer studies?
Preclinical studies often use subcutaneous injections at 1–5 mg/kg in rodent models, mirroring human depot formulations. For translational relevance, researchers should align dosing intervals (e.g., 1–6 months) with clinical trial phases, referencing pharmacokinetic parameters like AUC and half-life . Phase 2/3 trials typically employ 4 mg oral tablets (QD/BID) or injectable suspensions (42 mg/6 months), with efficacy measured via sustained testosterone suppression ≤50 ng/dL .
Q. Which analytical techniques are recommended for assessing this compound purity and stability?
High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS/MS) are gold standards for quantifying purity. Stability studies should follow ICH guidelines, testing degradation under varying temperatures and pH. For complex formulations (e.g., depot suspensions), particle size analysis and dissolution profiling are critical .
Advanced Research Questions
Q. How should researchers design long-term efficacy studies for this compound in hormone-dependent cancers?
Use randomized controlled trials (RCTs) with endpoints like testosterone suppression ≤50 ng/dL, progression-free survival, and PSA levels. Incorporate stratified sampling to account for variables such as baseline testosterone, age, and comorbidities. Phase 3 trials (e.g., 144 participants over 48 weeks) demonstrate 93% efficacy in maintaining castration levels . Include control arms with LHRH antagonists or placebo, and pre-register protocols to minimize bias .
Q. How can discrepancies in testosterone suppression data across clinical trials be resolved?
Discrepancies often arise from assay variability (e.g., immunoassays vs. mass spectrometry) or patient heterogeneity. Mitigate this by:
- Standardizing testosterone measurement protocols.
- Conducting meta-analyses with subgroup stratification (e.g., obesity, renal impairment).
- Applying multivariate regression to isolate confounding variables . For example, a 2024 study found nadir T ≤5 ng/dL in 93% of patients using LC-MS/MS, versus 85% with immunoassays .
Q. What experimental strategies improve reproducibility in pharmacokinetic (PK) studies of this compound?
- Preclinical: Use cannulated animal models for continuous blood sampling to capture PK profiles accurately.
- Clinical: Employ population PK modeling to account for inter-individual variability.
- Data Transparency: Share raw datasets (e.g., plasma concentration-time curves) in public repositories like Zenodo, adhering to FAIR principles .
Q. How can researchers evaluate combination therapies involving this compound and novel anti-androgens?
Use factorial design trials to assess synergism. For example, Phase 2 studies combined leuprolide with enzalutamide, monitoring additive testosterone suppression and resistance mechanisms. Measure co-primary endpoints: (1) time to castration resistance and (2) PSA doubling time. Statistical power analysis should account for potential interaction effects .
Q. What methodologies ensure sample representativeness in bioanalytical studies of this compound?
Follow ASTM E3230-19 guidelines for subsampling particulate formulations. Use homogenization and incremental sampling to minimize heterogeneity. For depot suspensions, validate particle size distribution via dynamic light scattering and ensure ≥95% confidence in subsample representativeness .
Q. How should statistical approaches address conflicting efficacy data in diverse patient populations?
Apply Bayesian hierarchical models to pool data from heterogeneous cohorts. For example, a 2023 meta-analysis resolved disparities in precocious puberty trials by adjusting for genetic polymorphisms in GnRHR. Sensitivity analyses and bootstrap resampling further validate robustness .
Q. What are the critical considerations for transitioning from monthly to 6-month this compound formulations in clinical practice?
Monitor burst release profiles and steady-state pharmacokinetics. Phase 3 trials for 6-month formulations (42 mg) showed equivalent efficacy to monthly dosing, but researchers must assess adherence and real-world outcomes (e.g., breakthrough testosterone surges) using longitudinal mixed-effects models .
属性
CAS 编号 |
944347-41-5 |
---|---|
分子式 |
C60H88N16O15S |
分子量 |
1305.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 |
InChI 键 |
MBIDSOMXPLCOHS-XNHQSDQCSA-N |
SMILES |
CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O |
手性 SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O |
规范 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。